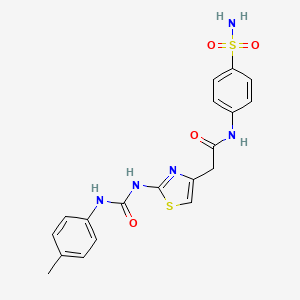
N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4S2 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-sulfamoylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a sulfamoyl group, and a ureido moiety, which together contribute to its diverse biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O2S, with a molecular weight of 380.5 g/mol. The compound's structure includes:
- Thiazole Ring : Known for its role in various biological activities.
- Sulfamoyl Group : Contributes to antibacterial and enzyme inhibition properties.
- Ureido Moiety : Enhances interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 921465-62-5 |
| Solubility | Not specified |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole moiety is particularly noted for its effectiveness against various bacteria, including resistant strains.
A study found that derivatives of thiazole exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds showing inhibition rates exceeding 80% at specific concentrations .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical in various biological pathways. For instance, it has been shown to inhibit carbonic anhydrase (CA) enzymes, which are involved in numerous physiological processes and are targets for drug development in conditions such as glaucoma and cancer.
In vitro studies demonstrated that certain derivatives had IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating potent inhibitory activity .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In cellular assays using MDA-MB-231 breast cancer cells, compounds related to this structure induced apoptosis significantly, with an increase in annexin V-FITC positive cells by approximately 22-fold compared to controls . This suggests potential as an anticancer therapeutic agent.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers synthesized several thiazole derivatives and tested their inhibitory effects on CA IX.
- Results indicated that certain derivatives not only inhibited enzyme activity but also induced apoptotic pathways in cancer cell lines.
-
Antimicrobial Efficacy :
- A series of tests were conducted on bacterial strains where derivatives showed varying degrees of effectiveness.
- Compounds demonstrated significant inhibition of biofilm formation, which is crucial in treating chronic infections.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The structural components allow the compound to bind effectively to enzyme active sites or receptors.
- Modulation of Biological Pathways : By inhibiting specific enzymes like carbonic anhydrases, the compound can alter metabolic pathways and cellular functions.
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-12-2-4-14(5-3-12)22-18(26)24-19-23-15(11-29-19)10-17(25)21-13-6-8-16(9-7-13)30(20,27)28/h2-9,11H,10H2,1H3,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUSQNOKWFNSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














